molecular formula C11H8F3I B2511501 1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287342-50-9

1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2511501
CAS No.: 2287342-50-9
M. Wt: 324.085
InChI Key: ZNDKVFVRFJXULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which makes it a valuable bioisostere for various applications in medicinal chemistry and materials science. The presence of iodine and trifluorophenyl groups further enhances its chemical properties, making it a subject of interest for researchers.

Chemical Reactions Analysis

1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

    Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with electrophiles.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane involves its interaction with various molecular targets. The trifluorophenyl group enhances its binding affinity to specific enzymes and receptors, while the bicyclo[1.1.1]pentane core provides structural rigidity and stability. The iodine atom can participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds such as:

These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core. The unique combination of iodine and trifluorophenyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3I/c12-7-2-9(14)8(13)1-6(7)10-3-11(15,4-10)5-10/h1-2H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDKVFVRFJXULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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